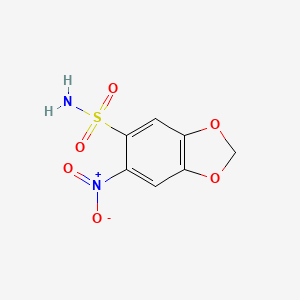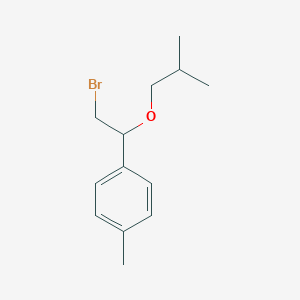
Benzoic acid, 4-acetamido-3,5-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-3,5-diiodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of acetamido and diiodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3,5-diiodobenzoic acid typically involves the iodination of 4-acetamidobenzoic acid. One common method includes the use of iodine monochloride in glacial acetic acid, followed by the addition of water to precipitate the diiodinated product . The reaction is carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for 4-Acetamido-3,5-diiodobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Iodine Monochloride: Used for iodination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
4-Acetamido-3,5-diiodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetamido-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-diiodobenzoic acid: Similar structure but with an amino group instead of an acetamido group.
4-Hydroxy-3,5-diiodobenzoic acid: Contains a hydroxy group instead of an acetamido group.
Uniqueness
4-Acetamido-3,5-diiodobenzoic acid is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These differences make it suitable for particular applications where other similar compounds may not be as effective.
Properties
CAS No. |
86166-48-5 |
|---|---|
Molecular Formula |
C9H7I2NO3 |
Molecular Weight |
430.97 g/mol |
IUPAC Name |
4-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(10)2-5(9(14)15)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
VAAVFCCYZWCBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1I)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)



![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)

